![molecular formula C17H21NO2Si B11831197 N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide CAS No. 89154-60-9](/img/structure/B11831197.png)
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure, substituted with a 4-methylphenyl group and a trimethylsilyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide core.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, where a suitable 4-methylphenyl halide reacts with the benzamide core.
Attachment of the Trimethylsilyloxy Group: The final step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the trimethylsilyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halides and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylphenyl)benzamide: Lacks the trimethylsilyloxy group.
N-[(Trimethylsilyl)oxy]benzamide: Lacks the 4-methylphenyl group.
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]acetamide: Contains an acetamide core instead of a benzamide core.
Uniqueness
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide is unique due to the presence of both the 4-methylphenyl and trimethylsilyloxy groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89154-60-9 |
|---|---|
Fórmula molecular |
C17H21NO2Si |
Peso molecular |
299.44 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-N-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C17H21NO2Si/c1-14-10-12-16(13-11-14)18(20-21(2,3)4)17(19)15-8-6-5-7-9-15/h5-13H,1-4H3 |
Clave InChI |
OLNKVQSUSHIOBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)


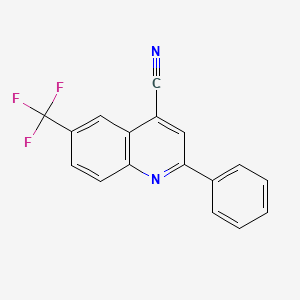
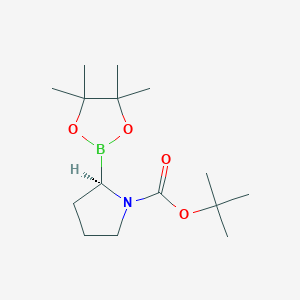
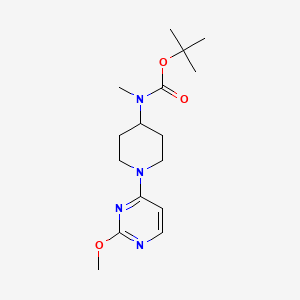

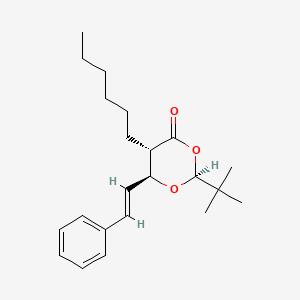
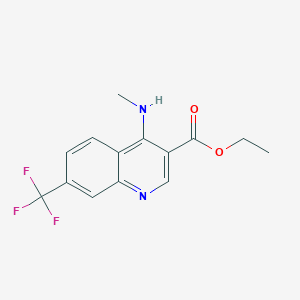

![Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-](/img/structure/B11831190.png)
